molecular formula C24H31N3S B3444910 N-cyclohexyl-4-(diphenylmethyl)piperazine-1-carbothioamide

N-cyclohexyl-4-(diphenylmethyl)piperazine-1-carbothioamide

Cat. No.: B3444910
M. Wt: 393.6 g/mol
InChI Key: MQXIYTFCVNTBIT-UHFFFAOYSA-N
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Description

4-benzhydryl-N-cyclohexylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a piperazine ring with a benzhydryl group and a cyclohexyl group attached to it, along with a carbothioamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzhydryl-N-cyclohexylpiperazine-1-carbothioamide typically involves the nucleophilic substitution reaction of 1-benzhydryl piperazine with cyclohexyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques like recrystallization and chromatography, ensures the production of high-quality 4-benzhydryl-N-cyclohexylpiperazine-1-carbothioamide .

Chemical Reactions Analysis

Types of Reactions

4-benzhydryl-N-cyclohexylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbothioamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

4-benzhydryl-N-cyclohexylpiperazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzhydryl-N-cyclohexylpiperazine-1-carbothioamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways and potentially exhibiting neuroprotective or neuroregenerative effects .

Comparison with Similar Compounds

Similar Compounds

    1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: A derivative with a nitro-benzenesulfonyl group instead of the carbothioamide group.

Uniqueness

4-benzhydryl-N-cyclohexylpiperazine-1-carbothioamide is unique due to the presence of both the cyclohexyl and carbothioamide groups, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-benzhydryl-N-cyclohexylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3S/c28-24(25-22-14-8-3-9-15-22)27-18-16-26(17-19-27)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-2,4-7,10-13,22-23H,3,8-9,14-19H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXIYTFCVNTBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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